molecular formula C10H12ClNO3 B3386717 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine CAS No. 749920-20-5

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B3386717
CAS No.: 749920-20-5
M. Wt: 229.66 g/mol
InChI Key: DXECFQXJPSKTDU-WUXMJOGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired oxime. The general reaction scheme is as follows:

[ \text{3-chloro-4-ethoxy-5-methoxybenzaldehyde} + \text{hydroxylamine} \rightarrow \text{this compound} ]

The reaction is usually performed in an organic solvent such as ethanol or methanol, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of oxime synthesis can be applied. Industrial production would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The chloro, ethoxy, and methoxy substituents can influence the compound’s lipophilicity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-ethoxy-5-methoxybenzaldehyde: The precursor to the oxime.

    Other benzaldehyde oximes: Compounds with similar structures but different substituents.

Uniqueness

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine is unique due to its specific combination of chloro, ethoxy, and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(NE)-N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-3-15-10-8(11)4-7(6-12-13)5-9(10)14-2/h4-6,13H,3H2,1-2H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXECFQXJPSKTDU-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine
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N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine
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N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine
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N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine
Reactant of Route 5
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine

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